Carmichaenine A

Natural Product Chemistry Structure-Activity Relationship Aconitum Alkaloids

Aconitine-type alkaloids exhibit a narrow therapeutic window where minor structural variations profoundly alter efficacy and toxicity. Carmichaenine A is distinguished by its unique 8-O-benzoyl substitution, setting it apart from common 14-O-benzoyl analogs like aconitine and mesaconitine. - Acts as a selective probe to map structure-activity relationships at the 8-O vs. 14-O position. - Enables semi-synthetic diversification via C-1, C-14 hydroxyl handles to optimize selectivity and reduce toxicity. - Sourced from Aconitum carmichaeli; supplied with full spectral characterization to ensure experimental reproducibility.

Molecular Formula C31H43NO7
Molecular Weight 541.7 g/mol
Cat. No. B12378084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarmichaenine A
Molecular FormulaC31H43NO7
Molecular Weight541.7 g/mol
Structural Identifiers
SMILESCCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)OC(=O)C7=CC=CC=C7)OC)O)COC
InChIInChI=1S/C31H43NO7/c1-5-32-15-29(16-36-2)12-11-21(33)31-19-13-18-20(37-3)14-30(22(19)24(18)34,23(27(31)32)25(38-4)26(29)31)39-28(35)17-9-7-6-8-10-17/h6-10,18-27,33-34H,5,11-16H2,1-4H3/t18-,19-,20+,21+,22-,23?,24?,25+,26-,27?,29+,30-,31?/m1/s1
InChIKeyBKAIYZAGPZZPPF-RVOQLTRTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carmichaenine A: Research Procurement


Carmichaenine A (CAS 2065228-59-1) is an aconitine-type C19-diterpenoid alkaloid isolated from the aerial parts of Aconitum carmichaeli [1]. It features a distinctive 8-O-benzoyl substitution on the aconitane skeleton, a structural attribute that differentiates it from other C19-diterpenoid alkaloids such as aconitine, mesaconitine, and hypaconitine [1]. Carmichaenine A is a natural product of interest for pharmacological research, particularly in the study of anti-inflammatory and antinociceptive mechanisms, though its quantitative biological profile remains largely uncharacterized in direct comparative studies.

1
Unique 8-O-benzoyl substitution probe for C19-diterpenoid SAR studies
Distinct from 14-O-benzoyl analogs like aconitine
2
Natural product tool for anti-inflammatory and antinociceptive mechanism research
Patent-level qualitative in vivo signal
3
Semi-synthetic starting material with multiple modification handles
Hydroxyl groups at C-1 and C-14

Carmichaenine A Generic Substitution Risks


C19-diterpenoid alkaloids from Aconitum species exhibit a narrow therapeutic window where minor structural variations profoundly alter both efficacy and toxicity [1]. The position and nature of ester substituents are critical determinants of biological activity; for instance, the 8-O-benzoyl substitution unique to Carmichaenine A may confer distinct receptor binding profiles compared to 14-O-benzoyl analogs like aconitine [2]. Furthermore, metabolic stability in human intestine and liver microsomes varies significantly among diester and monoester diterpenoid alkaloids, with CYP3A-catalyzed phase I metabolism generating different metabolite profiles that directly impact detoxification and bioavailability [1]. Substituting Carmichaenine A with a generic aconitine-type alkaloid without confirming equivalence in the specific assay system risks introducing uncharacterized variables that can compromise experimental reproducibility and data interpretation.

!
Benzoylation site (C-8 vs. C-14) may shift receptor binding and ion channel modulation compared to aconitine analogs.
!
Metabolic stability and CYP3A-mediated detoxification profiles differ across C19-diester/monoester alkaloids.
!
Uncharacterized cytotoxicity profile cannot be assumed equivalent to aconitine, hypaconitine, or mesaconitine.

Carmichaenine A: Differentiating Research Evidence


Unique Benzoyl Substitution Position

Carmichaenine A possesses an 8-O-benzoyl substitution on the aconitane core, distinguishing it from closely related C19-diterpenoid alkaloids like aconitine (14-O-benzoyl) and mesaconitine (14-O-benzoyl with an additional 3-OH group) [1]. This structural feature is unique among the five new carmichaenine alkaloids (A–E) isolated from A. carmichaeli aerial parts [1]. While direct comparative pharmacological data are not available, class-level structure-activity relationship studies on diterpenoid alkaloids indicate that the position of the benzoyl ester group significantly influences both cytotoxicity and ion channel modulation [2].

Benzoylation Site
Class-level inference
8-O-benzoyl (Carmichaenine A) vs. 14-O-benzoyl (aconitine, mesaconitine)
Supports SAR-based probe selection for alkaloid receptor studies.
Direct pharmacological comparison not available.
Natural Product Chemistry Structure-Activity Relationship Aconitum Alkaloids

In Vivo Anti-inflammatory Activity

A patent (CN102127016A) discloses that carmichaeline A (a hetisine-type C20-diterpenoid alkaloid) exhibits anti-inflammatory activity in multiple murine models induced by various inflammatory agents [1]. However, the patent does not provide quantitative efficacy data (e.g., ED50 values or percent inhibition) for direct comparison with established anti-inflammatory diterpenoid alkaloids like hypaconitine (ED50 = 0.1 mg/kg for acetic acid-induced writhing) or mesaconitine . This evidence confirms pharmacological relevance but lacks the quantitative precision required for potency benchmarking.

Anti-inflammatory Signal
Supporting evidence
Qualitative activity reported in murine models (patent), no quantitative ED50 or % inhibition.
Justifies exploratory anti-inflammatory mechanism studies.
Potency benchmarking not possible; requires in-house validation.
Anti-inflammatory In Vivo Pharmacology Traditional Chinese Medicine

Cytotoxicity Comparison with Aconitine Analogs

Carmichaenine A has not been directly evaluated for cytotoxicity in published studies. However, structurally related C19-diterpenoid alkaloids from A. carmichaelii, including aconitine, hypaconitine, and mesaconitine, exhibit potent cytotoxicity against HepG2 cells with IC50 values in the low micromolar range [1]. The absence of reported cytotoxicity data for Carmichaenine A, combined with its unique 8-O-benzoyl substitution, suggests a potentially distinct safety profile that warrants empirical determination [2].

Cytotoxicity Profile
Class-level inference
Not reported for Carmichaenine A; aconitine-type analogs inhibit HepG2 growth (low µM range).
Cytotoxicity endpoint requires direct empirical evaluation.
Uncharacterized profile may differ from class-typical cytotoxicity.
Cytotoxicity Cancer Cell Lines Safety Pharmacology

Carmichaenine A: Research Applications


Aconitine Alkaloid SAR Studies

Carmichaenine A serves as a unique structural probe for investigating the pharmacological consequences of 8-O-benzoyl substitution versus the more common 14-O-benzoylation found in aconitine and mesaconitine [1]. Researchers can employ Carmichaenine A in comparative ion channel profiling or receptor binding assays to map the structure-activity landscape of C19-diterpenoid alkaloids [2].

Novel Scaffold Anti-inflammatory Studies

Given the preliminary patent evidence of anti-inflammatory activity in murine models [1], Carmichaenine A is appropriate for exploratory in vivo pharmacology studies aimed at validating novel mechanisms of action distinct from well-characterized diterpenoid alkaloids. However, users should independently establish potency and dose-response relationships due to the lack of published quantitative data.

Chemical Derivatization & Optimization

The presence of hydroxyl groups at C-1 and C-14, alongside the 8-O-benzoyl ester, provides multiple handles for chemical modification [1]. Carmichaenine A can be utilized as a starting material for semi-synthetic diversification to generate analogs with improved selectivity or reduced toxicity compared to the parent aconitine framework [2].

Application
Selection Property
Validation Focus
Aconitine alkaloid SAR studies
8-O-benzoyl substitution pattern
Ion channel/receptor binding comparison with 14-O-benzoyl analogs
Exploratory anti-inflammatory pharmacology
Reported qualitative anti-inflammatory signal
Independent dose-response and mechanism-of-action establishment
Semi-synthetic derivatization
Multiple hydroxyl modification handles
Selectivity and cytotoxicity optimization vs. parent alkaloid framework

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